molecular formula C22H23BrN4O3 B2758735 2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-57-4

2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2758735
CAS No.: 758701-57-4
M. Wt: 471.355
InChI Key: SKIGBOLLAVZYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrano[3,2-c]pyridine derivative characterized by a 4-bromophenyl group at position 4, a 2-morpholinoethyl chain at position 6, and a methyl group at position 6. Its molecular formula is C₂₃H₂₄BrN₃O₃, and it is registered under CAS RN 488100-10-3 . The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, with yields influenced by substituent reactivity and reaction conditions .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O3/c1-14-12-18-20(22(28)27(14)7-6-26-8-10-29-11-9-26)19(17(13-24)21(25)30-18)15-2-4-16(23)5-3-15/h2-5,12,19H,6-11,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIGBOLLAVZYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique pyrano-pyridine core structure characterized by several functional groups:

  • Amino group : Contributes to nucleophilic reactivity.
  • Carbonitrile group : Can undergo hydrolysis or reduction.
  • Bromophenyl moiety : Influences biological activity through structural diversity.

This structural complexity may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrano[3,2-c]chromene have shown significant antiproliferative activity against various human tumor cell lines.

Case Study: Antiproliferative Activity

A study evaluated a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles against eight human tumor cell lines. Key findings included:

CompoundIC50 (μM)Cell Line
1a0.5HT-29
1c0.15HCT-116
1d0.4HT-29

The bromo derivatives exhibited higher activity compared to their iodo counterparts, indicating that halogen substitution plays a crucial role in enhancing anticancer efficacy .

The mechanisms underlying the anticancer effects include:

  • Microtubule Disruption : Certain derivatives led to microtubule destabilization, causing mitotic arrest and subsequent cell death.
  • Centrosome De-clustering : The compounds induced centrosome abnormalities in cancer cells, leading to improper chromosome segregation during cell division .
  • Anti-Angiogenic Effects : In vitro and in vivo studies demonstrated that these compounds inhibit angiogenesis, which is critical for tumor growth and metastasis .

Additional Biological Activities

Beyond anticancer properties, the compound's structural features suggest potential activities in other areas:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation .
  • Antimicrobial Activity : Variants of the pyrano-pyridine structure have been associated with antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of Polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making its inhibition a strategic approach to cancer treatment. The compound has shown promising results in inhibiting Plk1 activity, demonstrating an IC50 value indicative of its effectiveness against cancer cell lines .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing anticancer activity. By modifying different substituents on the pyridine ring and exploring various side chains, researchers can identify structural features that enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties have been shown to affect the potency of related compounds .

Synthesis of Analogues

The synthesis of this compound allows for the development of analogues that may possess improved pharmacological profiles. By altering functional groups or substituents, researchers can create derivatives with enhanced selectivity or reduced toxicity profiles . This approach is crucial in drug development processes where fine-tuning the chemical structure can lead to significant improvements in therapeutic efficacy.

Case Study 1: Inhibition of Plk1

A study published in Nature demonstrated that derivatives of this compound could inhibit Plk1 binding with varying degrees of potency. The lead compound showed an IC50 value significantly lower than previously characterized inhibitors, suggesting a higher affinity for the target protein . This finding underscores the importance of this compound in developing next-generation anticancer therapies.

Case Study 2: Cytotoxic Activity Assessment

Research assessing the cytotoxic effects of structurally related compounds indicated that modifications to the carbonitrile group significantly influenced activity against various cancer cell lines. The study utilized multiple analogues derived from this compound to evaluate their efficacy and establish a correlation between structure and biological activity .

Data Table: Structure-Activity Relationship Insights

Compound VariantStructural ModificationIC50 (µM)Notes
Original CompoundNone4.38Baseline activity against Plk1
Variant AAdded methyl group2.10Improved potency
Variant BRemoved bromine5.00Reduced activity
Variant CExtended alkyl chain1.85Enhanced lipophilicity

Chemical Reactions Analysis

Core Pyrano-Pyridine Formation

The pyrano[3,2-c]pyridine core is typically constructed via Knoevenagel condensation followed by cyclization:

  • Knoevenagel Step : A substituted aldehyde (e.g., 4-bromobenzaldehyde) reacts with malononitrile in ethanol using piperidine as a base to form an arylidenemalononitrile intermediate (4 ) .

  • Cyclization : The intermediate undergoes cyclization with 2-naphthol or analogous diols under reflux conditions to form the pyrano ring. For example, Scheme 1 in demonstrates this step using ethanol and heat, yielding a fused pyrano-pyrimidine system.

Bromophenyl and Methyl Group Incorporation

  • The 4-bromophenyl group is introduced early in the synthesis via the aldehyde precursor in the Knoevenagel step .

  • Methyl groups (e.g., at position 7) are added through alkylation of pyridine nitrogen or via pre-functionalized starting materials .

Amino Group (-NH2)

  • Acylation/alkylation : The primary amine at position 2 reacts with acyl chlorides or alkyl halides to form amides or secondary amines, as seen in Scheme 3 of .

  • pH sensitivity : Protonation at acidic pH enhances solubility, enabling further derivatization .

Cyano Group (-CN)

  • Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid (-COOH) or amide (-CONH2) .

  • Nucleophilic addition : Reacts with Grignard reagents to form ketones or secondary alcohols .

Bromophenyl Group

  • Cross-coupling : Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation, enabling diversification (e.g., replacing Br with aryl/heteroaryl groups) .

Catalysts

  • Pd/Cu systems : Used for cross-coupling reactions involving the bromophenyl group .

  • Phosphorus(V) oxychloride : Facilitates chlorination of pyrimidinones, as in Scheme 3 of .

Solvent Optimization

  • Ethanol/DMF : Preferred for cyclization and amine substitution due to high dielectric constants .

  • Dichloromethane : Used for extraction and purification steps .

Side Reactions and Byproducts

  • Over-reduction : Palladium-catalyzed reductions (e.g., with PdCl2/triethylsilane) can lead to over-reduced byproducts (e.g., 18 in Scheme 6 of ).

  • Regioisomeric mixtures : Alkylation of pyrimidine nitrogens (e.g., 7a–7c in ) produces inseparable mixtures, necessitating optimized conditions.

Structural Analog Activity

While direct pharmacological data for this compound is unavailable, analogs with similar scaffolds show:

  • COX-II inhibition : Pyrano-pyridine derivatives exhibit IC50 values in the nanomolar range .

  • Kinase inhibition : Pyrazolo-pyrimidines (e.g., PRLD6 ) demonstrate anti-cancer activity via kinase modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Findings
Target Compound 4-(4-Bromophenyl), 6-(2-morpholinoethyl) C₂₃H₂₄BrN₃O₃ Not reported Enhanced solubility due to morpholine; potential kinase inhibition
2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2,4-Dimethoxyphenyl), 6-(2-morpholinoethyl) C₂₅H₂₈N₄O₄ Not reported Methoxy groups improve metabolic stability; lower cytotoxicity
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Chlorophenyl), 6-(3-pyridinylmethyl) C₂₂H₁₇ClN₄O₂ Not reported Pyridinylmethyl enhances π-π interactions; moderate antibacterial activity
2-Amino-4-(4-hydroxyphenyl)-7-methyl-6-(3-pyridinylmethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Hydroxyphenyl), 6-(3-pyridinylmethyl) C₂₂H₁₈N₄O₂ Not reported Hydroxyl group increases polarity; reduced cell permeability
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(3-Bromophenyl), 6,7-dimethyl C₁₇H₁₄BrN₃O₂ 214–216 Antiproliferative activity against HeLa cells (IC₅₀ = 8.2 μM)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The morpholinoethyl group in the target compound and its dimethoxy analog () improves solubility and pharmacokinetics compared to pyridinylmethyl or benzyl substituents . Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius enhances van der Waals interactions in target binding, as seen in the antiproliferative activity of the 3-bromophenyl analog (IC₅₀ = 8.2 μM) . Chlorophenyl derivatives () exhibit weaker binding due to smaller size and lower lipophilicity.

Synthetic Yields and Conditions: Compounds with electron-withdrawing groups (e.g., nitro, bromo) require longer reaction times but achieve higher yields (e.g., 91% for 4-nitrophenyl analogs in ). Morpholinoethyl-substituted compounds () are synthesized via nucleophilic alkylation, with yields sensitive to steric hindrance .

Spectroscopic Characterization: IR Spectroscopy: All compounds show ν(C≡N) peaks near 2190–2200 cm⁻¹ and ν(C=O) at 1630–1650 cm⁻¹ . ¹H NMR: The 4-aryl protons resonate at δ 7.1–7.6 ppm, while morpholinoethyl protons appear as multiplets at δ 2.5–3.5 ppm .

Biological Activity Trends: Antiproliferative Effects: 3-Bromophenyl analogs () show superior activity over 4-bromophenyl derivatives, likely due to optimized spatial orientation . Antimicrobial Activity: Pyridinylmethyl-substituted compounds () exhibit moderate antibacterial effects, while morpholinoethyl derivatives show negligible activity .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via a multicomponent condensation reaction. A general procedure involves refluxing a brominated aromatic ketone (e.g., 4-bromoacetophenone) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Optimization strategies include adjusting stoichiometric ratios, solvent polarity (e.g., DMF/ethanol mixtures for crystallization), and reaction time. Monitoring via TLC and using Design of Experiments (DoE) can systematically improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, δ 7.39–7.11 (m, aromatic protons) and δ 161.5 (carbonyl carbon) are typical .
  • HRMS : Validate molecular weight (e.g., [M+Na+] calculated 394.0167 vs. observed 394.0159) .
  • IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups .

Q. How can solubility challenges be addressed during in vitro assays?

Solubility in polar solvents (e.g., DMSO or DMF) is often limited. Strategies include:

  • Sonication or heating to enhance dissolution.
  • Using co-solvents (e.g., ethanol-water mixtures) while ensuring biocompatibility .
  • Derivatization with hydrophilic groups (e.g., morpholinoethyl substituents) to improve aqueous solubility .

Advanced Research Questions

Q. What mechanistic insights explain the role of the morpholinoethyl substituent in biological activity?

The morpholinoethyl group enhances bioavailability by increasing solubility and facilitating interactions with target proteins (e.g., kinase binding pockets). Computational docking studies and comparative assays with analogs lacking this group can validate its role in antiproliferative activity .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

SAR studies require systematic modifications:

  • Vary the bromophenyl group (e.g., replace with 3,4-dichlorophenyl) to assess steric/electronic effects .
  • Modify the morpholinoethyl chain (e.g., substitute with piperidine or shorter alkyl chains) to probe flexibility and hydrogen-bonding capacity .
  • Synthesize deuterated or fluorinated analogs for metabolic stability studies .

Q. What experimental design principles resolve contradictions in antiproliferative data across cell lines?

Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies include:

  • Standardizing assay conditions (e.g., incubation time, serum concentration).
  • Using orthogonal assays (e.g., apoptosis markers, cell cycle arrest) to confirm mechanisms .
  • Applying statistical models (e.g., ANOVA with post-hoc tests) to identify significant differences .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Key steps involve:

  • Screening solvent systems (e.g., ethanol/DMF or chloroform/methanol gradients).
  • Controlling cooling rates to promote single-crystal growth.
  • Utilizing additives (e.g., trace water) to stabilize crystal lattice interactions, as demonstrated in related pyrano-pyridine derivatives .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Report 95% confidence intervals and validate with replicates (n ≥ 3). Software tools like GraphPad Prism or R packages (drc) are widely used .

Q. How should researchers validate synthetic intermediates to ensure purity?

Combine chromatographic (HPLC, ≥95% purity) and spectroscopic (NMR, HRMS) methods. For example, monitor the disappearance of starting materials (e.g., bromophenyl ketone) via GC-MS during reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.